Potential for Multi-Mechanistic HIV-1 Inhibition vs. Single-Target Antivirals
A closely related pyrazole-piperidine 'lead compound 3' has been shown to simultaneously inhibit HIV-1 reverse transcriptase (RT), CCR5-mediated entry, and CXCR4-mediated entry [1]. This is a clear differentiation from standard antiviral agents like Maraviroc (a CCR5 antagonist) or Nevirapine (an RT inhibitor), which each target a single mechanism. The specific arrangement of the pyrazole-piperidine core is crucial for this polypharmacology, as the compound forms distinct binding conformations for RT (RMSD >3.0 Å from the chemokine receptor-bound forms) and the CCR5/CXCR4 receptors [2].
| Evidence Dimension | Mechanisms of Action |
|---|---|
| Target Compound Data | Structure suggests potential to act as a dual CCR5/CXCR4 antagonist and non-nucleoside reverse transcriptase inhibitor (NNRTI). |
| Comparator Or Baseline | Maraviroc (CCR5 antagonist only) and Nevirapine (NNRTI only). |
| Quantified Difference | Potential triple vs. single mechanism of action. The model shows a U-shaped binding mode for RT interaction and fully span orthosteric site for chemokine receptor binding. |
| Conditions | Molecular modeling against CCR5, CXCR4, and HIV-1 RT crystal structures. |
Why This Matters
A compound with a multi-mechanism of action overcomes the high drug resistance rate of single-target antiretrovirals, making this specific scaffold a valuable template for developing next-generation HIV-1 therapies.
- [1] Cox BD, Prosser AR, Sun Y, Li Z, Lee S, Huang MB, Bond VC, Snyder JP, Krystal M, Wilson LJ, Liotta DC. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Med Chem Lett. 2015 Jun 8;6(7):753-7. doi: 10.1021/acsmedchemlett.5b00036. View Source
- [2] Predicted binding mode of compound 3 to the three biological targets. Figure 2 from PMC4499816, showing RMSD difference between HIV-RT bound and chemokine receptor bound conformations. View Source
